Cas no 21132-30-9 (Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)-)

Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)-
- 1,3-bis(2,3,4,5,6-pentafluorophenyl)urea
- decafluorodiphenylurea
- EINECS 244-231-7
- N,N'-BIS(PENTAFLUOROPHENYL)UREA
- Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)-
- 1,3-Bis(pentafluorophenyl)urea
- NS00050958
- RNS9FWM8WG
- N,N'-bispentafluorophenylurea
- Urea, 1,3-bis(pentafluorophenyl)-
- AKOS005592781
- 1, 3-bis(2, 3, 4, 5, 6-pentafluorophenyl)urea
- 1,3-bis(perfluorophenyl)urea
- N,N'-Bis(2,3,4,5,6-pentafluorophenyl)urea #
- 21132-30-9
- N,N'-Bis(2,3,4,5,6-pentafluorophenyl)urea
- FT-0629424
- JXOIMJFRROBTTE-UHFFFAOYSA-N
- MFCD00015445
- Urea, N,N'-bis(pentafluorophenyl)-
- DTXSID00175368
- SCHEMBL21810569
-
- MDL: MFCD00015445
- Inchi: InChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26)
- InChI Key: JXOIMJFRROBTTE-UHFFFAOYSA-N
- SMILES: FC1=C(F)C(NC(NC2=C(F)C(F)=C(F)C(F)=C2F)=O)=C(F)C(F)=C1F
Computed Properties
- Exact Mass: 392.00100
- Monoisotopic Mass: 392.00074431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Melting Point: 269-270°C
- PSA: 41.13000
- LogP: 4.86760
Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- Security Information
- Hazard Statement: Irritant
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S22;S24/25
Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257273-250mg |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 250mg |
$220 | 2024-06-07 | |
eNovation Chemicals LLC | Y1257273-25g |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 25g |
$2480 | 2024-06-07 | |
abcr | AB177746-250 mg |
N,N'-Bis(pentafluorophenyl)urea; 98% |
21132-30-9 | 250 mg |
€161.80 | 2023-07-20 | ||
1PlusChem | 1P002LRD-1g |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 1g |
$167.00 | 2025-02-19 | |
A2B Chem LLC | AB20713-1g |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 1g |
$160.00 | 2024-04-20 | |
1PlusChem | 1P002LRD-250mg |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 250mg |
$84.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1257273-1g |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 1g |
$355 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646893-250mg |
1,3-Bis(perfluorophenyl)urea |
21132-30-9 | 98% | 250mg |
¥1155 | 2023-04-14 | |
eNovation Chemicals LLC | Y1257273-5g |
Urea, N,N'-bis(2,3,4,5,6-pentafluorophenyl)- |
21132-30-9 | 98% | 5g |
$750 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646893-5g |
1,3-Bis(perfluorophenyl)urea |
21132-30-9 | 98% | 5g |
¥6048 | 2023-04-14 |
Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- Related Literature
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)-
Recent Advances in the Application of Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- (CAS: 21132-30-9) in Chemical Biology and Pharmaceutical Research
Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- (CAS: 21132-30-9) is a specialized fluorinated urea derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its pentafluorophenyl substituents, exhibits enhanced reactivity and stability, making it a valuable reagent in synthetic chemistry and drug development. Recent studies have explored its utility in various domains, including protein modification, enzyme inhibition, and as a building block for novel therapeutic agents.
One of the most notable applications of Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- is its role as a crosslinking agent in protein modification. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy in forming stable covalent bonds with lysine residues, enabling precise protein labeling and conjugation. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), where site-specific modification is critical for maintaining therapeutic efficacy and reducing off-target effects. The study reported a 30% increase in conjugation efficiency compared to traditional crosslinkers, highlighting the compound's potential in bioconjugation strategies.
In addition to its applications in protein modification, recent research has investigated the inhibitory effects of Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- on key enzymes involved in disease pathways. A 2022 paper in *Bioorganic & Medicinal Chemistry Letters* revealed that the compound exhibits potent inhibitory activity against carbonic anhydrase IX (CAIX), a target implicated in tumor hypoxia and cancer progression. The study utilized X-ray crystallography to elucidate the binding mode, showing that the pentafluorophenyl groups engage in hydrophobic interactions with the enzyme's active site, resulting in a nanomolar-range inhibition constant (Ki = 12 nM). These findings suggest its potential as a scaffold for developing novel anticancer agents.
Beyond its biological applications, Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- has also been explored as a versatile building block in organic synthesis. A 2023 report in *Tetrahedron* detailed its use in the synthesis of fluorinated heterocycles, which are increasingly sought after in medicinal chemistry due to their enhanced metabolic stability and bioavailability. The study demonstrated that the compound could undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, yielding diverse fluorinated scaffolds with high efficiency (80-95% yield). This versatility underscores its value in expanding the toolbox of fluorinated compounds for drug discovery.
Despite these promising developments, challenges remain in the widespread adoption of Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)-. For instance, its high reactivity necessitates careful handling and optimization of reaction conditions to prevent undesired side reactions. Additionally, further studies are needed to fully assess its pharmacokinetic and toxicological profiles in vivo. Nevertheless, the compound's unique properties and demonstrated applications position it as a promising candidate for future research in chemical biology and pharmaceutical development.
In conclusion, recent advancements in the study of Urea,N,N'-bis(2,3,4,5,6-pentafluorophenyl)- (CAS: 21132-30-9) highlight its multifaceted utility in protein modification, enzyme inhibition, and synthetic chemistry. As research continues to uncover its potential, this compound is poised to play a pivotal role in the design of next-generation therapeutics and chemical probes. Future investigations should focus on addressing current limitations and exploring novel applications to fully harness its capabilities in the field.
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